molecular formula C9H12INO2 B1438221 1-Amino-3-(4-iodophenoxy)propan-2-ol CAS No. 857347-04-7

1-Amino-3-(4-iodophenoxy)propan-2-ol

Cat. No.: B1438221
CAS No.: 857347-04-7
M. Wt: 293.1 g/mol
InChI Key: JKYZIVQQARAEFL-UHFFFAOYSA-N
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Description

1-Amino-3-(4-iodophenoxy)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone with an amino group at position 1 and a 4-iodophenoxy substituent at position 2. The iodine atom on the aromatic ring introduces significant steric bulk and polarizability, distinguishing it from analogs with lighter substituents like methoxy, chloro, or methyl groups.

Properties

IUPAC Name

1-amino-3-(4-iodophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZIVQQARAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-Amino-3-(4-iodophenoxy)propan-2-ol typically involves:

  • Starting from epichlorohydrin or a chloropropanol derivative.
  • Nucleophilic substitution of the chlorine atom with an amine to introduce the amino group.
  • Introduction of the 4-iodophenoxy substituent via nucleophilic aromatic substitution or coupling.

This approach is supported by literature on related chloropropanol derivatives and their amination reactions, as well as iodophenyl ether formation.

Preparation of the Amino-Propanol Backbone

A key step is the reaction of epichlorohydrin with an amine to form the amino-propanol intermediate. For example, in the synthesis of related compounds such as 1-chloro-3-(4-chlorophenyl)amino-propan-2-ol, the following procedure is effective:

Step Reagents & Conditions Outcome
1 Mix epichlorohydrin with aniline derivative (e.g., p-chloroaniline) in the presence of lithium bromide (LiBr) as a catalyst at room temperature for 4 hours Formation of 1-chloro-3-(4-chlorophenyl)amino-propan-2-ol intermediate with high yield (e.g., 94%)

This method can be adapted by replacing the aniline derivative with an appropriate amine to introduce the amino group at the 1-position.

Introduction of the 4-Iodophenoxy Group

The 4-iodophenoxy substituent is introduced by reaction with a 4-iodophenol or related iodophenyl derivative. This can be achieved by nucleophilic substitution of the chlorine atom on the propanol backbone with 4-iodophenol under basic conditions.

Step Reagents & Conditions Outcome
2 React 1-chloro-3-amino-propan-2-ol intermediate with 4-iodophenol in the presence of a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or isopropanol at mild temperatures (20-80 °C) Formation of 1-Amino-3-(4-iodophenoxy)propan-2-ol

This step is analogous to the synthesis of related phenoxypropanol derivatives reported in the literature.

Alternative Synthetic Routes and Considerations

  • Hydrolysis and iodination steps are reported in the preparation of iodophenyl derivatives related to pharmaceuticals (e.g., alectinib intermediates). These involve hydrolysis of ester intermediates followed by iodination using iodinating agents such as N-iodosuccinimide in aprotic polar solvents.

  • Catalyst and solvent choice is critical for yield and purity. For example, phosphorus oxychloride in acetonitrile is used for cyclo-dehydration in related heterocyclic syntheses.

  • Purification often involves crystallization from hydrocarbon solvents (pentane, hexane, heptane) to remove impurities and isolate the desired iodinated product with high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Key Notes Yield & Purity
1 Amination of epichlorohydrin Epichlorohydrin + amine (e.g., benzylamine or aniline derivative), LiBr catalyst, room temp, 4 h Formation of amino-chloropropanol intermediate High yield (~94%)
2 Nucleophilic substitution Intermediate + 4-iodophenol, base (Et3N), solvent (MeCN or iPrOH), 20-80 °C Introduction of 4-iodophenoxy group Good yield, requires purification
3 Optional iodination (if starting from non-iodo phenol) Iodinating agent (N-iodosuccinimide), aprotic solvent (DMF, DMSO), acid catalyst Used in related iodophenyl compound syntheses Moderate to high yield, impurity control needed
4 Purification Crystallization from hydrocarbon solvents Removes diiodo and other impurities High purity product

Research Findings and Optimization Notes

  • The use of LiBr as a catalyst in the amination step improves reaction efficiency and yield at room temperature, avoiding harsh conditions.

  • Solvent choice such as acetonitrile or isopropanol provides a good medium for nucleophilic substitution without side reactions.

  • The iodination step requires careful control of iodinating agent equivalents and acid concentration to minimize diiodo byproducts, which complicate purification.

  • Avoidance of palladium-catalyzed coupling for iodophenyl introduction is preferred industrially due to cost and metal contamination risks.

  • The method allows for one-pot synthesis approaches combining amination and substitution steps to streamline production.

Chemical Reactions Analysis

1-Amino-3-(4-iodophenoxy)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(4-iodophenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-iodophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and the iodophenoxy moiety play crucial roles in its binding and activity. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
1-Amino-3-(4-iodophenoxy)propan-2-ol* 4-Iodophenoxy ~292.9 (calculated) Halogen bonding; high MW; potential radiopharmaceutical use
1-Amino-3-(4-methoxyphenoxy)propan-2-ol 4-Methoxyphenoxy 196.14 Electron-donating group; lower solubility in polar solvents
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 4-Cl, 3-Me phenoxy 215.68 Steric hindrance from methyl; electron-withdrawing Cl
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 2,4-diF phenyl 223.65 Enhanced electronegativity; HCl salt improves crystallinity
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 4-F-phenyl (R-configuration) 205.66 Stereospecific activity; potential CNS applications
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate 2,6-diMe phenoxy 263.74 (C11H20ClNO3) Steric bulk from dimethyl groups; hydrate form affects stability

*Calculated molecular weight based on formula C₉H₁₂INO₂.

Key Observations:

  • Iodine vs. Smaller Halogens/Methoxy Groups : The iodine atom in the target compound significantly increases molecular weight (~292.9 g/mol) compared to methoxy (196.14 g/mol) or chloro analogs (215.68 g/mol). Its large atomic radius and polarizability enable halogen bonding, a critical interaction in drug-receptor binding .
  • Electronic Effects : Methoxy groups donate electron density via resonance, while chlorine and fluorine withdraw electron density. Iodine’s inductive electron-withdrawing effect is weaker than fluorine but stronger than methoxy .

Biological Activity

1-Amino-3-(4-iodophenoxy)propan-2-ol, a compound with the CAS number 857347-04-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propanol backbone substituted with an amino group and a phenoxy group containing iodine, which may influence its biological activity through interactions with various biomolecules. The structural formula can be represented as follows:

C10H12INO\text{C}_{10}\text{H}_{12}\text{I}\text{N}\text{O}

Biological Activity

1-Amino-3-(4-iodophenoxy)propan-2-ol is primarily studied for its antineoplastic properties. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against cancer cell lines.

The proposed mechanism of action includes:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of signaling pathways : It is hypothesized that the iodine substitution enhances binding affinity to specific receptors or enzymes involved in oncogenesis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 1-amino-3-(4-iodophenoxy)propan-2-ol on various cancer cell lines demonstrated promising results. The compound was tested against breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines using the MTT assay.

Cell LineIC50 (µM)Effect Observed
MCF-715.0Significant growth inhibition
LNCaP20.5Induction of apoptosis

This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with 1-amino-3-(4-iodophenoxy)propan-2-ol resulted in the activation of caspase pathways, indicating an apoptotic response. This was evidenced by increased levels of cleaved PARP and activated caspases in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-amino-3-(4-iodophenoxy)propan-2-ol, it is beneficial to compare it with structurally related compounds:

Compound NameIC50 (µM)Mechanism of Action
1-Amino-3-(4-bromophenoxy)propan-2-ol18.0Similar apoptotic pathway activation
1-Amino-3-(phenoxy)propan-2-ol25.0Inhibition of proliferation via different pathways

The comparative data indicates that the iodine substituent may enhance biological activity compared to bromine or other substituents.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(4-iodophenoxy)propan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis of amino alcohol derivatives like 1-Amino-3-(4-iodophenoxy)propan-2-ol typically involves nucleophilic substitution or reductive amination. For example:

  • Nitroalkene intermediates : Reacting 4-iodophenoxypropanol precursors with nitromethane in basic conditions can generate intermediates, followed by reduction (e.g., using LiAlH4 or catalytic hydrogenation) to yield the amino alcohol .
  • Chiral resolution : If stereochemistry is critical, asymmetric synthesis or enzymatic resolution may be required to isolate enantiomers, as seen in structurally similar compounds .
    Key variables : Temperature (50–80°C for substitution reactions), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., Pd/C for reductions).

Q. How can spectroscopic techniques distinguish 1-Amino-3-(4-iodophenoxy)propan-2-ol from its structural analogs?

  • NMR : The iodine atom in the 4-iodophenoxy group causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm). Compare this to chloro or fluoro analogs, where substituent electronegativity alters splitting patterns .
  • Mass spectrometry : The molecular ion peak (expected ~323 g/mol for C9H11INO2) and iodine’s isotopic signature (e.g., M+2 peak) confirm identity .
  • IR : Hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches differ from ester or ketone analogs .

Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?

  • Lipophilicity : The iodophenoxy group increases hydrophobicity compared to methoxy or hydroxyl analogs, reducing aqueous solubility. Use logP calculations (estimated ~2.5) to guide solvent selection .
  • Stability : Iodine’s susceptibility to photodegradation necessitates storage in amber vials under inert gas. Thermal stability tests (TGA/DSC) are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies of halogenated analogs reveal:

CompoundSubstituentBioactivity Trend
4-IodoHigh molar volume, lipophilicEnhanced membrane permeability but potential cytotoxicity
4-ChloroModerate electronegativityBalanced solubility and target binding
4-FluoroSmall, electronegativeImproved metabolic stability but reduced affinity
Mechanistic insight : Iodine’s polarizability may strengthen π-π stacking in enzyme pockets, but steric hindrance could limit efficacy. Use molecular docking to validate .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay conditions : Varying pH or temperature alters protonation states of the amino group, affecting receptor binding. Standardize assays (e.g., pH 7.4, 37°C) .
  • Purity : Trace solvents (e.g., DMSO) in stock solutions may interfere. Use HPLC (≥98% purity) and orthogonal characterization (e.g., LC-MS) .
  • Cell line variability : Test multiple models (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What computational strategies predict the pharmacokinetic profile of 1-Amino-3-(4-iodophenoxy)propan-2-ol?

  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (due to lipophilicity) and CYP450 metabolism risks .
  • MD simulations : Model interactions with serum proteins (e.g., albumin) to predict half-life .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends in halogenated analogs .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Rodent models : Assess bioavailability and toxicity via oral/intravenous administration. Monitor iodine accumulation in thyroid tissues .
  • Zebrafish embryos : Rapid screening for developmental toxicity linked to iodine’s endocrine-disrupting potential .
  • Disease-specific models : For CNS applications, use transgenic mice with blood-brain barrier dysfunction to test permeability .

Methodological Considerations

  • Stereochemical analysis : Use chiral chromatography (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacodynamic studies .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.